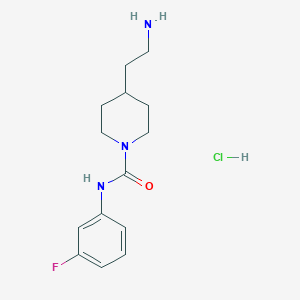

4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride

Beschreibung

4-(2-Aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride is a piperidine-based compound featuring a carboxamide linkage to a 3-fluorophenyl group and a 2-aminoethyl side chain. Characterization typically involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity and structural integrity .

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O.ClH/c15-12-2-1-3-13(10-12)17-14(19)18-8-5-11(4-7-16)6-9-18;/h1-3,10-11H,4-9,16H2,(H,17,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIAOOLHTVWGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN)C(=O)NC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, focusing on its interactions with neurotransmitter systems, receptor binding profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C14H21ClFN3O and a molecular weight of approximately 301.79 g/mol. Its structure incorporates a piperidine ring, which is critical for its biological activity, along with an aminoethyl group and a fluorophenyl group that enhance its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H21ClFN3O |

| Molecular Weight | 301.79 g/mol |

| Purity | Typically 95% |

This compound primarily acts as an agonist for the trace amine-associated receptor 1 (TAAR1) . This receptor is implicated in several neurological processes, including mood regulation and anxiety. By mimicking natural neurotransmitters, this compound can modulate receptor activity, influencing various signal transduction pathways associated with neuropsychiatric disorders.

Neurotransmitter Modulation

In preclinical studies, compounds structurally related to 4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide have shown significant effects on neurotransmitter systems:

- Dopamine Modulation : It has been observed to reduce hyperlocomotion in dopamine transporter knockout models, suggesting potential therapeutic applications for conditions like schizophrenia while minimizing typical side effects associated with dopamine receptor antagonism.

- Receptor Binding : Interaction studies indicate that this compound effectively binds to various receptors involved in neurotransmission, enhancing its binding affinity and specificity compared to similar compounds.

Anticancer Potential

Research into related compounds suggests that piperidine derivatives can exhibit anticancer properties. For instance, some derivatives have shown promising results against specific cancer cell lines by inducing apoptosis at low concentrations (IC50 values ranging from 11.3 μM) in human liver cancer cells (HepG2) .

Case Studies and Research Findings

Several studies highlight the biological activity of piperidine derivatives:

- Antiproliferative Activity : A study demonstrated that certain piperidine derivatives could significantly inhibit cell viability in cancer cell lines, showcasing their potential as multitarget drugs against key kinases like VEGFR-2 and ERK-2 .

- Antimicrobial Activity : Some piperidine derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The primary applications of 4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride lie in pharmacology and medicinal chemistry, particularly as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). This receptor is implicated in various neuropsychiatric disorders, including mood regulation and anxiety disorders.

Neuropharmacology

- TAAR1 Agonism : The compound acts as an agonist for TAAR1, which influences neurotransmitter systems. Its ability to activate TAAR1 suggests potential therapeutic applications in treating conditions such as depression and anxiety.

- Receptor Interaction Studies : Interaction studies involving this compound typically employ techniques such as radiolabeled ligand binding assays and functional assays to assess receptor activation. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics and potential side effects.

Synthesis and Characterization

The synthesis of this compound involves several key steps in organic synthesis. These methods are essential for producing the compound with sufficient purity and yield for research applications.

Key Synthesis Steps

- Starting Materials : The synthesis generally begins with commercially available piperidine derivatives.

- Reactions : Key reactions may include alkylation, amination, and carboxylation processes to introduce the aminoethyl and fluorophenyl groups into the piperidine framework.

Case Studies in Research

Several studies have highlighted the potential of this compound in various applications:

Neuropsychiatric Disorders

Research has shown that compounds similar to this compound can modulate neurotransmitter systems effectively, leading to improved outcomes in models of depression and anxiety.

Cancer Research

While not primarily focused on cancer therapy, the structural motifs present in this compound may lend themselves to modifications that enhance anticancer activity. Piperidine derivatives have been explored for their potential cytotoxic effects against various cancer cell lines .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific fluorophenyl substitution, which may enhance receptor selectivity and potency compared to other similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | Similar piperidine structure without fluorination | Potential TAAR1 agonist |

| N,N-Dimethyl-4-(2-aminoethyl)piperidine-1-carboxamide | Dimethyl substitution on nitrogen | Varying receptor activity |

| 3-(3-fluorophenyl)-N-(2-aminoethyl)piperidine-1-carboxamide | Fluorinated phenyl group | Investigated for neuropharmacological effects |

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Effects

- Fluorine Position : The meta-fluoro substituent in the target compound likely imparts distinct electronic effects compared to para-fluoro (Compound 6). Fluorine’s electronegativity may alter electron density on the aryl ring, affecting binding affinity to targets like TAAR1 .

- Lipophilicity: Fluorine substituents generally increase lipophilicity (logP), influencing membrane permeability and pharmacokinetics. Difluoro derivatives (e.g., Compound 9) may exhibit higher logP values than mono-fluoro analogs .

Commercial Availability and Research Utility

Suppliers for analogs such as 4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride () and 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride () indicate demand for such scaffolds in medicinal chemistry and drug discovery .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization involves:

- Reagent selection : Use triethylamine as a base to neutralize HCl during amide bond formation, as demonstrated in analogous syntheses of carboxamide derivatives .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:10 ratio) to isolate intermediates and final products effectively .

- Stepwise monitoring : Track reaction progress via TLC and adjust stoichiometry (e.g., triphosgene for carbamate activation) to minimize side products .

Basic: What spectroscopic techniques confirm the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify protons and carbons in the piperidine, fluorophenyl, and aminoethyl groups. For example, aromatic protons in the 3-fluorophenyl ring appear as distinct doublets in δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., piperidine-carboxamide torsion angles) for absolute configuration confirmation .

Basic: How can aqueous solubility be enhanced for in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO:water (e.g., 10% v/v) to maintain solubility without denaturing biological targets .

- pH adjustment : Optimize pH to 3–4 (HCl salt form) to exploit protonation of the piperidine nitrogen for enhanced solubility .

- Solid dispersions : Formulate with polyvinylpyrrolidone (PVP) to stabilize amorphous phases and improve dissolution rates .

Advanced: How can the reactivity of the piperidine ring and fluorophenyl group be systematically studied?

Methodological Answer:

- Kinetic studies : Monitor ring-opening reactions under acidic/basic conditions via F NMR to track fluorine substituent stability .

- Electrophilic substitution : React the fluorophenyl group with iodomethane in DMF to assess para/ortho substitution preferences .

- Computational modeling : Use density functional theory (DFT) to predict activation energies for piperidine ring functionalization (e.g., alkylation) .

Advanced: What methodologies elucidate the compound’s biological targets and mechanisms?

Methodological Answer:

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- Molecular docking : Simulate interactions with G protein-coupled receptors (GPCRs) using AutoDock Vina, focusing on piperidine-fluorophenyl pharmacophores .

- Gene knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., serotonin receptors) and assess activity loss in cellular assays .

Advanced: How should conflicting biological activity data be resolved?

Methodological Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Orthogonal assays : Confirm results via SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel effects .

Advanced: What computational approaches predict binding affinity and ADMET properties?

Methodological Answer:

- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to estimate binding free energies .

- Pharmacokinetic modeling : Use SwissADME to predict logP (lipophilicity) and CYP450 metabolism based on structural motifs (e.g., fluorophenyl) .

- QSAR models : Train regression models on analogs (e.g., piperidine-carboxamides) to correlate substituents with bioavailability .

Advanced: What are best practices for long-term stability and storage?

Methodological Answer:

- Inert atmosphere : Store under argon in sealed vials to prevent oxidation of the aminoethyl group .

- Desiccants : Use silica gel packs at –20°C to minimize hydrolysis of the carboxamide bond .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Advanced: What models assess preliminary toxicity?

Methodological Answer:

- In vitro cytotoxicity : Test on primary hepatocytes using MTT assays to measure IC values .

- hERG channel inhibition : Screen via patch-clamp electrophysiology to evaluate cardiac risk .

- Zebrafish embryos : Evaluate developmental toxicity at 24–72 hpf (hours post-fertilization) for rapid in vivo profiling .

Advanced: What engineering challenges arise during scale-up synthesis?

Methodological Answer:

- Reactor design : Use continuous-flow systems to enhance heat/mass transfer during exothermic steps (e.g., triphosgene reactions) .

- Membrane separation : Implement nanofiltration to recover unreacted intermediates and reduce waste .

- Process control : Apply PAT (Process Analytical Technology) tools for real-time monitoring of critical parameters (e.g., pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.